molecular formula C9H13ClN2OS B1522995 1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride CAS No. 1251923-35-9

1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride

Cat. No.: B1522995
CAS No.: 1251923-35-9
M. Wt: 232.73 g/mol
InChI Key: PAEAHBRHYKVSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride” is a chemical compound with the CAS Number: 1251923-35-9 . It has a molecular weight of 232.73 . The IUPAC name for this compound is S-(2-aminophenyl) dimethylthiocarbamate hydrochloride . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2OS.ClH/c1-11(2)9(12)13-8-6-4-3-5-7(8)10;/h3-6H,10H2,1-2H3;1H . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder . The compound’s molecular formula is C9H13ClN2OS .

Scientific Research Applications

1. Catalytic Applications

  • Palladium-Catalyzed Aminocarbonylations : Dimethylformamide (DMF) acts as an efficient carbon monoxide source in palladium-catalyzed aminocarbonylation of aryl bromides. This method, which utilizes DMF for the in situ generation of carbon monoxide, is particularly suitable for small-scale reactions where direct use of carbon monoxide gas is impractical (Wan, Alterman, Larhed, & Hallberg, 2002).

2. Synthesis of Chemical Compounds

  • Synthesis of Trifluoromethylamines : Treating dimethylformamide with sulfur tetrafluoride in the presence of potassium fluoride results in direct conversion of the formyl group to the trifluoromethyl group, producing trifluoromethylamines with excellent yields (Dmowski & Kamiński, 1983).
  • Antimicrobial Agents Synthesis : N,N-dimethylformamide serves as a solvent in the synthesis of new antimicrobial agents. This process demonstrates how DMF can be utilized in the production of compounds with broad-spectrum antimicrobial activity (Pansare et al., 2014).

3. Materials Science

  • Lanthanide-Organic Frameworks : DMF is used in the synthesis of lanthanide-organic frameworks which exhibit properties such as gas sorption, proton conductivity, and luminescent sensing of metal ions (Zhou et al., 2016).
  • Electrospray Mass Spectrometry : DMF is suggested as a solvent in electrospray ionization for the analysis of hydrophobic compounds, overcoming solubility issues and providing high-quality spectra (Szabó & Kele, 2001).

4. Organic Chemistry

  • Synthesis of Aryl Formamides and Aryl Acetamides : DMF, in the presence of hydrochloric acid, efficiently acylates aryl amines, providing a practical method for constructing aryl formamide and aryl acetamide derivatives (Zhang & Chen, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

S-(2-aminophenyl) N,N-dimethylcarbamothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS.ClH/c1-11(2)9(12)13-8-6-4-3-5-7(8)10;/h3-6H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEAHBRHYKVSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride
Reactant of Route 2
1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride
Reactant of Route 3
1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride
Reactant of Route 4
1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride
Reactant of Route 5
1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride
Reactant of Route 6
1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.